![molecular formula C8H7BrN2 B1525332 5-Brom-2-methyl-1H-pyrrolo[3,2-b]pyridin CAS No. 1190318-00-3](/img/structure/B1525332.png)
5-Brom-2-methyl-1H-pyrrolo[3,2-b]pyridin
Übersicht
Beschreibung
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl group at the 2-position . The SMILES string representation of this compound is Cc1cc2cc(Br)cnc2[nH]1 .
Physical And Chemical Properties Analysis
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 .
Wissenschaftliche Forschungsanwendungen
Hemmstoffe des Fibroblastenwachstumsfaktorrezeptors
“5-Brom-2-methyl-1H-pyrrolo[3,2-b]pyridin” -Derivate wurden als potente Hemmstoffe von Fibroblastenwachstumsfaktorrezeptoren (FGFR) gefunden . FGFR spielen eine wichtige Rolle bei verschiedenen Arten von Tumoren, und das gezielte Ansprechen von FGFR stellt eine attraktive Strategie für die Krebstherapie dar . Diese Derivate haben eine potente Aktivität gegen FGFR1, 2 und 3 gezeigt .
Behandlung von Brustkrebs
In-vitro-Studien haben gezeigt, dass diese Derivate die Proliferation von Brustkrebs-4T1-Zellen hemmen und Apoptose induzieren können . Sie haben auch die Migration und Invasion von 4T1-Zellen signifikant gehemmt .
FGFR-vermittelte Signalwege
Abnormale Signalisierung, die FGFR beinhaltet, wurde häufig bei verschiedenen menschlichen bösartigen Tumoren gefunden . Die Derivate von “this compound” können die Signalübertragung von Fibroblastenwachstumsfaktoren vermitteln , was sie zu potenziellen Kandidaten für die Entwicklung von Krebsmedikamenten macht .
Gewebsentwicklung und -regeneration
Die FGF-FGFR-Achse ist an Signaltransduktionswegen beteiligt, die die Organentwicklung, Zellproliferation und -migration, Angiogenese und andere Prozesse regulieren . Daher könnten diese Derivate möglicherweise bei der Gewebsentwicklung und -regeneration eingesetzt werden .
Synthese von C3- und C5-substituierten 7-Azaindol-Derivaten
“this compound” ist ein viel untersuchtes Zwischenprodukt bei der Synthese von C3- und C5-substituierten 7-Azaindol-Derivaten .
MPS1-Hemmstoffe
Die Derivate von “this compound” wurden bei der Entdeckung und Optimierung potenter und selektiver MPS1-Hemmstoffe eingesetzt . Diese Hemmstoffe können eine inaktive Konformation von MPS1 stabilisieren, die mit ATP- und Substrat-Peptid-Bindung nicht kompatibel ist . Sie haben ein günstiges orales pharmakokinetisches Profil und eine dosisabhängige Hemmung von MPS1 in einem HCT116-Human-Tumoxenograft-Modell gezeigt .
Wirkmechanismus
Target of Action
The primary targets of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s known that 7-azaindoles derivatives, a category of compounds to which this compound belongs, show a wide range of biological activities
Safety and Hazards
The compound is classified as a combustible solid . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBSZFBJWCMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)
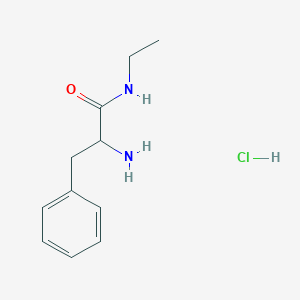
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)
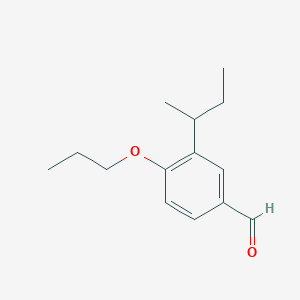
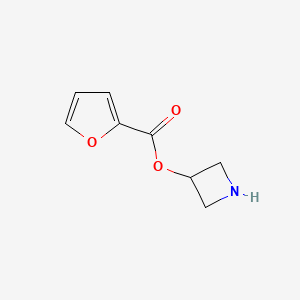
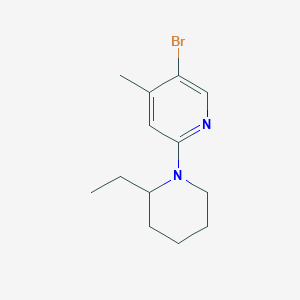
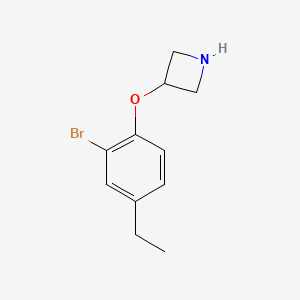
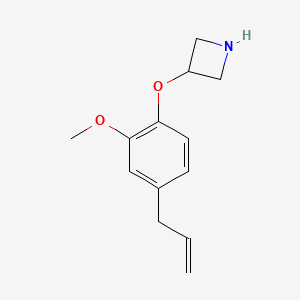
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)